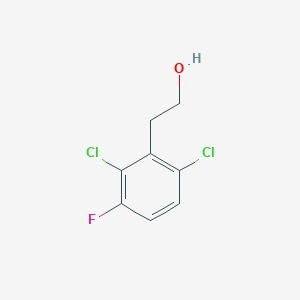

2-(2,6-Dichloro-3-fluorophenyl)ethanol

Vue d'ensemble

Description

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is an organic compound and a pharmaceutical intermediate . It is primarily used as an intermediate in the synthesis of anti-tumor drugs .

Synthesis Analysis

The synthesis of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” has been achieved through a four-step biotransformation-mediated process . This process results in an enantiomerically pure form of the compound . The synthesis involves bio-orthogonal chemistry from cell lysate .Molecular Structure Analysis

The molecular formula of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” is C8H7Cl2FO . The molecular weight is 209.04 .Chemical Reactions Analysis

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” demonstrates moderate stability under normal conditions . It can undergo various chemical transformations through reactions such as esterification, etherification, and oxidation .Physical And Chemical Properties Analysis

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is a clear and colorless compound . It is sparingly soluble in water but dissolves readily in organic solvents .Applications De Recherche Scientifique

Field

Application Summary

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is a substrate for alcohol dehydrogenases (ADHs), a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

Methods of Application

The application of ADHs involves transferring a C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .

Results or Outcomes

The use of ADHs in the asymmetric synthesis of chiral alcohols has been widely studied and applied, based on their high stereoselectivity under mild conditions .

Pharmaceutical Applications

Field

Application Summary

“(S)-1-(2,6-Dichloro-3-fluorophenyl)-ethanol” ((S)-DFPE), which can be synthesized from “2-(2,6-Dichloro-3-fluorophenyl)ethanol”, is a key intermediate required for the preparation of the anti-cancer drug crizotinib .

Methods of Application

(S)-DFPE can be synthesized by enzymatic resolution, chemical esterification .

Results or Outcomes

The successful synthesis of (S)-DFPE provides a crucial step in the production of crizotinib, a drug used in the treatment of cancer .

Bio-Orthogonal Click Chemistry

Field

Application Summary

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” can be used in bio-orthogonal click chemistry . This is a set of reactions that exclusively target non-native molecules within biological systems .

Methods of Application

These methodologies have brought about a paradigm shift, demonstrating the feasibility of artificial chemical reactions occurring on cellular surfaces, in the cell cytosol, or within the body .

Results or Outcomes

This methodology has shown versatility and potential in diverse scientific contexts, from cell labelling to biosensing and polymer synthesis .

Synthesis of Anti-Tumor Molecular Targeted Drug Crizotinib

Field

Application Summary

“®-1-(2,6-Dichloro-3-fluorophenyl)ethanol” is used in the synthesis of the anti-tumor molecular targeted drug Crizotinib .

Methods of Application

The synthesis of Crizotinib involves the use of “®-1-(2,6-Dichloro-3-fluorophenyl)ethanol” as a pharmaceutical intermediate .

Results or Outcomes

The successful synthesis of Crizotinib provides a crucial step in the production of this drug used in the treatment of cancer .

Organic Synthesis

Field

Application Summary

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is used as an intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds, including pharmaceuticals and fine chemicals .

Methods of Application

The specific methods of application depend on the target compound being synthesized . This can involve various chemical reactions, including oxidation, reduction, and esterification .

Results or Outcomes

The use of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” in organic synthesis can lead to the production of a wide range of organic compounds .

Synthesis of Anti-Tumor Molecular Targeted Drug Crizotinib

Field

Application Summary

“®-1-(2,6-Dichloro-3-fluorophenyl)ethanol” is used in the synthesis of the anti-tumor molecular targeted drug Crizotinib .

Methods of Application

The synthesis of Crizotinib involves the use of “®-1-(2,6-Dichloro-3-fluorophenyl)ethanol” as a pharmaceutical intermediate .

Results or Outcomes

The successful synthesis of Crizotinib provides a crucial step in the production of this drug used in the treatment of cancer .

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Relevant Papers The search results include several papers related to “2-(2,6-Dichloro-3-fluorophenyl)ethanol”. These papers discuss topics such as the synthesis of the compound , its use in the synthesis of anti-tumor drugs , and its physical and chemical properties .

Propriétés

IUPAC Name |

2-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCRVJHEZJOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichloro-3-fluorophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)

![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)

![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)